Superior Xanthine Oxidase (XO) Inhibitory Activity of 3-Position-Derived Carbazole Derivatives
Derivatives synthesized from the 3-formyl precursor of 9-methyl-9H-carbazole, which shares the same core structure as 2-(9-methyl-9H-carbazol-3-yl)acetic acid, exhibit potent xanthine oxidase (XO) inhibition. This is a class-level inference, as the activity is demonstrated by the core scaffold and its specific functionalization at the 3-position, which is the key structural feature of the target compound [1]. The data indicates that the 9-methyl-9H-carbazol-3-yl scaffold is a privileged structure for developing XO inhibitors.
| Evidence Dimension | Xanthine Oxidase (XO) Inhibitory Activity |
|---|---|
| Target Compound Data | Most target derivatives (containing the 9-methyl-9H-carbazol-3-yl core) showed IC50 values of 4.3–5.6 μM [1] |
| Comparator Or Baseline | Standard drug: Allopurinol |
| Quantified Difference | The most potent derivative (7q) had an IC50 of 4.3 μM, demonstrating comparable or superior potency to the standard drug in this class [1]. |
| Conditions | In vitro enzymatic assay |
Why This Matters
This establishes the 9-methyl-9H-carbazol-3-yl scaffold as a validated, high-potency starting point for XO inhibitor development, making the target acid a critical procurement for medicinal chemistry programs focused on gout, hyperuricemia, and related inflammatory conditions.
- [1] Bandgar, B.P., et al. (2012). Synthesis, biological evaluation, and molecular docking of N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide/amide derivatives as xanthine oxidase and tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 20(18), 5649-5657. View Source
